molecular formula C14H9ClF3NO3 B1416612 7-Hydroxyefavirenz CAS No. 252343-24-1

7-Hydroxyefavirenz

Numéro de catalogue: B1416612
Numéro CAS: 252343-24-1
Poids moléculaire: 331.67 g/mol
Clé InChI: GZMDZAYFVCXHFM-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Hydroxyefavirenz is a useful research compound. Its molecular formula is C14H9ClF3NO3 and its molecular weight is 331.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

1. Antiviral Activity:
7-Hydroxyefavirenz retains some antiviral activity, which can contribute to the overall efficacy of efavirenz in HIV treatment. Studies indicate that 7-OH-EFV may enhance the drug's effectiveness by increasing its bioavailability and prolonging its action against HIV-1 .

2. Interaction with Cytochrome P450 Enzymes:
Research has shown that 7-OH-EFV interacts with cytochrome P450 enzymes, particularly CYP2B6, which is crucial for the metabolism of efavirenz. This interaction can influence the pharmacokinetics of efavirenz and other co-administered drugs, leading to variations in therapeutic outcomes and side effects .

Metabolic Studies

Metabolic Pathways:
The metabolism of efavirenz involves multiple pathways, with CYP2B6 being the primary enzyme responsible for its hydroxylation to 7-OH-EFV. This metabolite can also undergo further transformations, including glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), which can affect drug clearance and efficacy .

Table 1: Key Metabolic Pathways of Efavirenz

EnzymeReaction TypeProductImplication
CYP2B6HydroxylationThis compoundActive metabolite
UGT1A1GlucuronidationGlucuronidesInactivation of efavirenz
UGT2B7GlucuronidationGlucuronidesAltered drug interactions

Clinical Implications

1. Drug Interactions:
The presence of 7-OH-EFV can significantly affect the pharmacokinetics of other drugs metabolized by CYP enzymes. For instance, co-administration with drugs that induce or inhibit CYP2B6 may lead to altered plasma concentrations of both efavirenz and the concomitant medications, necessitating careful management in polypharmacy scenarios .

2. Therapeutic Potential in Neurological Disorders:
Emerging studies suggest that 7-OH-EFV may have neuroprotective effects due to its ability to activate CYP46A1, an enzyme involved in cholesterol metabolism in the brain. This activation could have implications for treating neurodegenerative diseases like Alzheimer's disease (AD) . In animal models, activation of CYP46A1 by efavirenz and its metabolites has been associated with improved cognitive function and reduced amyloid-beta accumulation .

Case Studies

Case Study 1: Efavirenz and Tuberculosis Co-infection
In patients co-infected with HIV and tuberculosis, the metabolism of efavirenz and its metabolites like 7-OH-EFV was closely monitored. The findings indicated that antituberculosis drugs could alter the levels of 7-OH-EFV, impacting the overall treatment regimen for HIV .

Case Study 2: Pharmacogenetic Variability
A study focusing on pharmacogenetic factors influencing efavirenz metabolism highlighted how genetic variations in CYP2B6 affect levels of 7-OH-EFV among different populations. This variability underscores the importance of personalized medicine approaches in HIV treatment .

Propriétés

Numéro CAS

252343-24-1

Formule moléculaire

C14H9ClF3NO3

Poids moléculaire

331.67 g/mol

Nom IUPAC

(4S)-6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1

Clé InChI

GZMDZAYFVCXHFM-ZDUSSCGKSA-N

SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F

SMILES isomérique

C1CC1C#C[C@]2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F

SMILES canonique

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.